molecular formula C18H24N2S B1662239 Metaphit CAS No. 96316-00-6

Metaphit

Cat. No.: B1662239
CAS No.: 96316-00-6
M. Wt: 300.5 g/mol
InChI Key: FGSGBQAQSPSRJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Metaphit is synthesized by introducing an isothiocyanate group into the meta position of the aromatic ring of phencyclidine. The synthesis involves the following steps :

    Starting Material: Phencyclidine is used as the starting material.

    Isothiocyanate Introduction: The isothiocyanate group is introduced into the meta position of the aromatic ring through a series of chemical reactions.

    Cyclohexylpiperidine Formation: The cyclohexylpiperidine structure is formed through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. The synthesis is typically carried out in specialized laboratories with controlled conditions to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Metaphit undergoes various types of chemical reactions, including:

    Acylation: this compound acts as an acylating agent, forming covalent bonds with specific binding sites on receptors.

    Substitution: The isothiocyanate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Acylation Reactions: Common reagents include acyl chlorides and anhydrides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Substitution Reactions: Nucleophiles such as amines and thiols are commonly used. The reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include acylated derivatives and substituted analogs of this compound. These products are often used to study the binding interactions and pharmacological properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine: Metaphit is a derivative of phencyclidine and shares a similar structure.

    Fourphit: Fourphit is another isothiocyanate-substituted derivative of phencyclidine.

Uniqueness of this compound

This compound’s uniqueness lies in its ability to irreversibly bind to the phencyclidine binding site on the N-methyl-D-aspartate receptor complex . This irreversible binding makes it a valuable tool for studying the long-term effects of receptor modulation and the role of N-methyl-D-aspartate receptors in various neurological processes.

Properties

IUPAC Name

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGBQAQSPSRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914572
Record name Metaphit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96316-00-6
Record name 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96316-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaphit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096316006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaphit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAPHIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFS3HJC8WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Metaphit was prepared as methanesulfonate and hydrochloride salts. To a vigorously stirred two-phase system consisting of 4.65 g (18 mmol) of m-amino-PCP (1-(1-(3-aminophenyl)cyclohexyl)piperidine) in 50 ml of chloroform and 756 mg (90 mmol) of sodium bicarbonate in 25 ml water, was added a solution of 1.45 ml (2.29 g, 19 mmol) of freshly distilled thiophosgene in 10 ml of chloroform. The mixture was stirred for 5 minutes, then the phases were separated and the aqueous phase was washed once with chloroform. The combined organic layers were dried (over sodium sulfate) and evaporated to a clear glass (5.43 g). This substance was dissolved in tetrahydrofuran (20 ml) and treated with a solution of methanesulfonic acid (1.73 g, 18 mmol) in tetrahydrofuran. The resulting crystalline solid was filtered and dried in vacuo to give 7.01 g (98%) of methanesulfonate salt, mp 175°-178° C. (dec). The material could be recrystallized from isopropanol/isopropyl ether if necessary. It was stored at 0° C. in a dessicator. The hydrochloride salt prepared in isopropanol and recrystallized from methanol-ether showed mp 214°-216 ° C. The methanesulfonate salt was considerably more soluble in water than the hydrochloride.
Quantity
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[Compound]
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hydrochloride salts
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m-amino-PCP
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4.65 g
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756 mg
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10 mL
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1.73 g
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50 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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